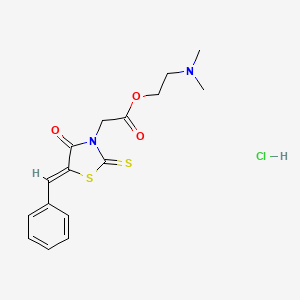
(Z)-2-(dimethylamino)ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-(dimethylamino)ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate hydrochloride is a useful research compound. Its molecular formula is C16H19ClN2O3S2 and its molecular weight is 386.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (Z)-2-(dimethylamino)ethyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate hydrochloride is a thiazolidinone derivative that exhibits significant biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activities
Thiazolidinones, including the compound , have garnered attention for their diverse pharmacological properties. Research indicates that derivatives of thiazolidinones can exhibit:
- Anticancer Activity : Many thiazolidinone derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : These compounds often demonstrate significant antibacterial and antifungal activities against a range of pathogens.
- Anti-inflammatory Effects : Some derivatives also exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with cellular targets. Key mechanisms include:
- Microtubule Interaction : Compounds with similar structures have been shown to stabilize microtubules, disrupting mitotic spindle formation and leading to cell death in cancer cells .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial survival, although precise targets require further investigation .
- Reactive Oxygen Species (ROS) Generation : Some thiazolidinones induce oxidative stress in cancer cells, contributing to their cytotoxic effects .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the thiazolidinone scaffold significantly influence biological activity. For instance:
- Substituents on the benzylidene moiety can enhance anticancer potency.
- The presence of electron-donating groups increases the compound's reactivity and interaction with biological targets.
A study reported that derivatives with specific substitutions exhibited IC50 values ranging from 5 µM to 15 µM against various cancer cell lines, indicating promising anticancer potential .
Case Studies
- Anticancer Activity : In vitro studies demonstrated that this compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 5.02 µM. Comparatively, standard chemotherapeutics like etoposide showed higher IC50 values (>50 µM), highlighting the compound's enhanced efficacy against these cells .
- Antimicrobial Efficacy : Another study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria, revealing that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics like ampicillin. This suggests a strong potential for developing new antimicrobial agents based on this scaffold .
Data Tables
Eigenschaften
IUPAC Name |
2-(dimethylamino)ethyl 2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2.ClH/c1-17(2)8-9-21-14(19)11-18-15(20)13(23-16(18)22)10-12-6-4-3-5-7-12;/h3-7,10H,8-9,11H2,1-2H3;1H/b13-10-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOKBIQJYQHNQP-ALUHPYBCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)CN1C(=O)C(=CC2=CC=CC=C2)SC1=S.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC(=O)CN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














